

Application of dihydroxyaluminum aminoacetate in perovskite solar cell interface modification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dihydroxyaluminum aminoacetate

Cat. No.: B082756

[Get Quote](#)

Application Notes and Protocols for Interface Modification in Perovskite Solar Cells

Audience: Researchers, scientists, and materials development professionals.

Preamble: Extensive literature searches did not yield specific studies on the application of **dihydroxyaluminum aminoacetate** for perovskite solar cell (PSC) interface modification. However, based on its chemical structure, we can hypothesize its potential utility. This document provides a comprehensive overview of interface modification in PSCs, proposes a potential mechanism for **dihydroxyaluminum aminoacetate**, and offers detailed protocols for analogous, well-documented interface modification strategies.

Introduction: The Critical Role of Interface Modification in Perovskite Solar Cells

Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), rivaling those of conventional silicon-based solar cells. However, their long-term stability remains a significant hurdle for commercialization[1][2]. The interfaces between the perovskite absorber layer and the charge transport layers—the electron transport layer (ETL) and the hole transport layer (HTL)—are critical sources of defects and instability[3][4][5].

Defects at these interfaces, such as uncoordinated lead ions (Pb^{2+}), halide vacancies, and dangling bonds, act as non-radiative recombination centers for charge carriers (electrons and

holes). This recombination reduces the open-circuit voltage (V_{oc}) and short-circuit current density (J_{sc}), thereby lowering the overall PCE[6]. Furthermore, these defect sites can facilitate the ingress of moisture and oxygen, leading to the degradation of the perovskite material[7].

Interface modification, or passivation, involves introducing a thin molecular or material layer at these critical junctions to:

- **Passivate Defects:** Neutralize charge traps and recombination centers.
- **Improve Energy Level Alignment:** Reduce the energy barrier for efficient charge extraction from the perovskite to the transport layers[8][9].
- **Enhance Film Quality:** Promote the growth of higher-quality, larger-grained perovskite films with fewer bulk defects[8].
- **Increase Hydrophobicity:** Block moisture from reaching the perovskite layer, thereby enhancing device stability[10].

Hypothetical Application of Dihydroxyaluminum Aminoacetate

Dihydroxyaluminum aminoacetate, with the chemical formula $H_2NCH_2COOAl(OH)_2$, possesses functional groups that suggest it could be a promising candidate for interface modification.

- **Amino and Carboxylate Groups:** The aminoacetate ligand can act as a Lewis base. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group can coordinate with undercoordinated Pb^{2+} ions at the perovskite surface, effectively passivating these defect sites. Similar mechanisms have been reported for other amino acids like L-cysteine in tin-based perovskites[11].
- **Dihydroxyaluminum Group:** The $Al(OH)_2$ moiety could serve multiple purposes. It might form a thin, wide-bandgap aluminum oxide (Al_2O_3) or hydroxide layer at the interface. Such a layer can act as a physical barrier, preventing direct contact between the perovskite and the transport layer, which can suppress interfacial reactions and reduce recombination[12]. It could also improve the hydrophobicity of the surface, enhancing stability.

The proposed mechanism involves the molecule anchoring to the perovskite surface via the aminoacetate group, with the dihydroxyaluminum group oriented away from the surface, forming a passivating and protective layer.

Data on Interface Modification Strategies

The following tables summarize the performance of perovskite solar cells with and without various interface modifiers, as reported in the literature.

Table 1: Performance of PSCs with Modified ETL/Perovskite Interface

Interface Modifier	Device Structure	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Stability Improvement
Control (SnO ₂)	FTO/SnO ₂ /Perovskite/Spiro-OMeTAD/Au	-	-	-	19.62	-
MDACl ₂ -Modified SnO ₂	FTO/SnO ₂ /Perovskite/Spiro-OMeTAD/Au	-	-	-	22.30	Significantly improved stability[8]
Control (SnO ₂)	FTO/SnO ₂ /Perovskite/Spiro-OMeTAD/Au	-	-	-	18.71	-
NH ₄ Cl-Doped SnO ₂	FTO/SnO ₂ /Perovskite/Spiro-OMeTAD/Au	-	-	-	21.38	Retained >95% initial PCE after 1000h in N ₂ [8][13]
Phosphorylcholine Chloride	FTO/SnO ₂ /Perovskite/Spiro-OMeTAD/Au	-	-	-	24.34	Retained 91.44% initial PCE after 1200h in ambient air[4]

Table 2: Performance of PSCs with Modified Perovskite/HTL Interface

Interface Modifier	Device Structure	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Stability Improvement
Control	ITO/NiO _x /Perovskite/C60/BCP/Ag	-	-	-	-	-
Aluminate Coupling Agent on NiO _x	ITO/NiO _x /Perovskite/C60/BCP/Ag	-	-	-	23.82	Retained 97.7% initial PCE after 600h under illumination [14]
Control	FTO/TiO ₂ /Perovskite/Spiro-OMeTAD/Au	-	-	-	20.0	-
HBPC Passivation	FTO/TiO ₂ /Perovskite/Spiro-OMeTAD/Au	-	-	-	22.07	Extended carrier recombination life, less hysteresis [3][6]

Experimental Protocols

The following are detailed protocols for common interface modification techniques that serve as a model for how a new material like **dihydroxyaluminum aminoacetate** could be tested.

Protocol 1: ETL Surface Modification using an Organic Salt (e.g., MDACl₂)

This protocol is adapted from a method for modifying a SnO₂ electron transport layer^[8].

- Preparation of SnO₂ ETL: a. Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each. b. Dry the substrates with a nitrogen gun. c. Treat the substrates with UV-Ozone for 15 minutes. d. Prepare a SnO₂ precursor solution by diluting SnO₂ colloidal dispersion (e.g., 15 wt% in H₂O) with deionized water to a final concentration of 2.5%. e. Spin-coat the SnO₂ solution onto the FTO substrates at 3000 rpm for 30 s. f. Anneal the substrates at 150 °C for 30 minutes in ambient air.
- Preparation of Modifier Solution: a. Prepare a 1 mg/mL solution of methylenediammonium dichloride (MDACl₂) in isopropanol.
- Interface Modification: a. After the SnO₂-coated substrates have cooled to room temperature, spin-coat the MDACl₂ solution onto the SnO₂ layer at 4000 rpm for 30 s. b. Anneal the substrates at 100 °C for 10 minutes.
- Perovskite Layer Deposition: a. Prepare a perovskite precursor solution (e.g., for FA_{0.95}MA_{0.05}PbI₃) by dissolving FAI, PbI₂, MABr, and PbBr₂ in a mixed solvent of DMF and DMSO. b. Transfer the modified substrates into a nitrogen-filled glovebox. c. Spin-coat the perovskite precursor solution onto the modified SnO₂ layer in a two-step program (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s). d. During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. e. Anneal the films at 150 °C for 15 minutes.
- Device Completion: a. Deposit the HTL (e.g., Spiro-OMeTAD) via spin-coating. b. Thermally evaporate a metal back contact (e.g., Gold or Silver).

Protocol 2: HTL Surface Modification using a Coupling Agent

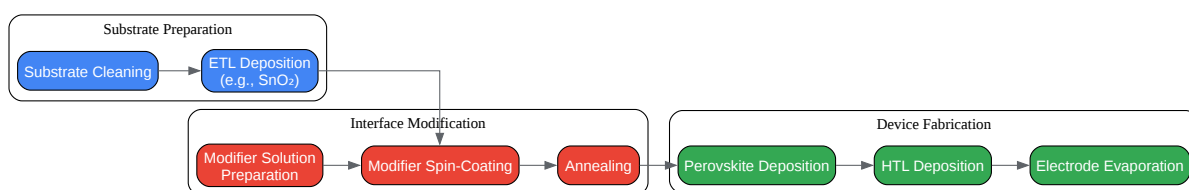
This protocol describes the modification of a NiO_x hole transport layer^[14].

- Preparation of NiO_x HTL: a. Clean ITO-coated glass substrates as described in Protocol 1. b. Prepare a NiO_x nanoparticle ink solution. c. Spin-coat the NiO_x ink onto the ITO substrates at 3000-5000 rpm for 30 s. d. Anneal the films at 300 °C for 1 hour in ambient air.

- Preparation of Modifier Solution: a. Prepare a solution of the aluminate coupling agent (e.g., aluminum di(isopropoxide)acetoacetic ester chelate) in a suitable solvent like ethanol at a low concentration (e.g., 0.1% v/v).
- Interface Modification: a. After the NiO_x -coated substrates have cooled, spin-coat the coupling agent solution onto the NiO_x layer at 4000 rpm for 30 s. b. Anneal the substrates at 100 °C for 10 minutes.
- Device Completion: a. Proceed with the deposition of the perovskite layer, ETL (e.g., C60), and metal electrode as appropriate for an inverted (p-i-n) device architecture.

Visualizations

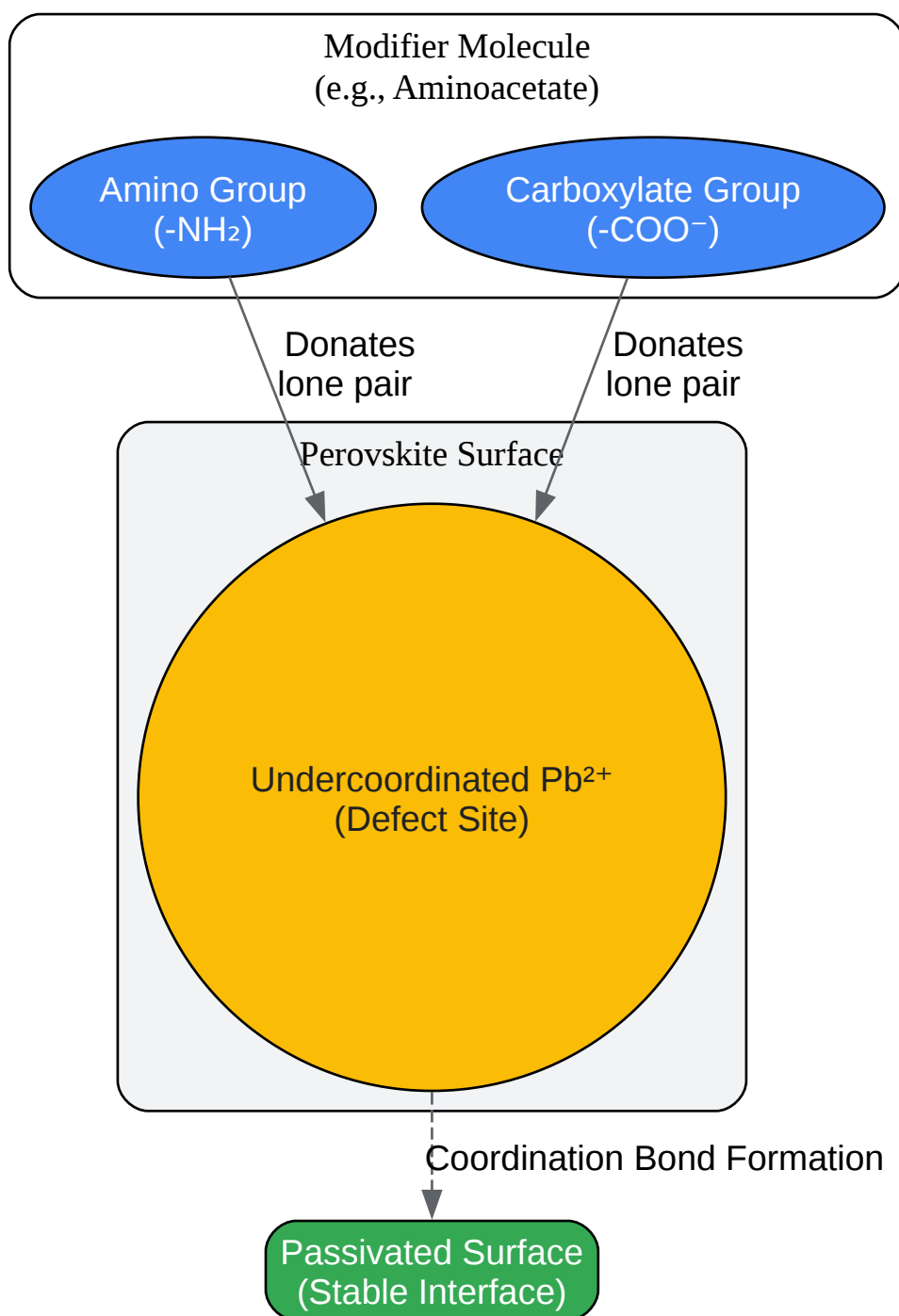
Diagram 1: Experimental Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for ETL/perovskite interface modification.

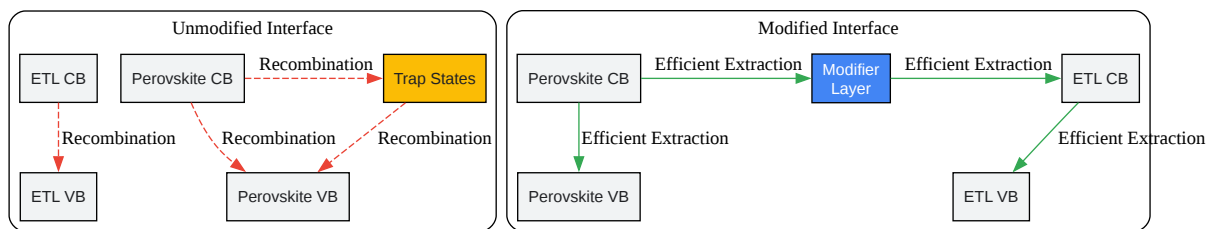
Diagram 2: Mechanism of Defect Passivation



[Click to download full resolution via product page](#)

Caption: Defect passivation by coordination of functional groups.

Diagram 3: Energy Level Alignment



[Click to download full resolution via product page](#)

Caption: Improved energy level alignment after interface modification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Interface modification to achieve high-efficiency and stable perovskite solar cells [infoscience.epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. MDACl₂-Modified SnO₂ Film for Efficient Planar Perovskite Solar Cells [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]

- 11. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Enhancing inverted perovskite solar cells via hydrophilic surface modification of NiOx using aluminate coupling agents - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application of dihydroxyaluminum aminoacetate in perovskite solar cell interface modification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082756#application-of-dihydroxyaluminum-aminoacetate-in-perovskite-solar-cell-interface-modification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com